Cas no 84344-19-4 (4-NITROTOLUENE-D7)

4-NITROTOLUENE-D7 化学的及び物理的性質

名前と識別子

-

- 4-NITROTOLUENE-D7

- 4-Methyl-1-nitrobenzene-d7

- 4-nitro(D7)toluene

- 4-nitro<2,4,5,6-2H4>toluene

- 4-Nitrotoluol-d7

- para-Nitrotoluene-d7

- p-nitrotoluene-d7

- D98461

- 1,2,4,5-tetradeuterio-3-nitro-6-(trideuteriomethyl)benzene

- SCHEMBL3133111

- 84344-19-4

- 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene

- DTXSID90662156

-

- MDL: MFCD09841104

- インチ: InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D

- InChIKey: ZPTVNYMJQHSSEA-AAYPNNLASA-N

- ほほえんだ: CC1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 144.09200

- どういたいしつりょう: 144.091615688g/mol

- 同位体原子数: 7

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

- PSA: 45.82000

- LogP: 2.42640

4-NITROTOLUENE-D7 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | D98461-1/G |

4-NITROTOLUENE-D7 |

84344-19-4 | 95% | 1g |

$737 | 2023-09-19 | |

| A2B Chem LLC | AB68166-1g |

4-Nitrotoluene-d7 |

84344-19-4 | 1g |

$786.00 | 2024-04-19 | ||

| AstaTech | D98461-0.1/G |

4-NITROTOLUENE-D7 |

84344-19-4 | 95% | 0.1g |

$326 | 2023-09-19 | |

| A2B Chem LLC | AB68166-500mg |

4-Nitrotoluene-d7 |

84344-19-4 | 500mg |

$527.00 | 2024-04-19 | ||

| TRC | N572312-5mg |

4-Nitrotoluene-d7 |

84344-19-4 | 5mg |

$ 184.00 | 2023-09-06 | ||

| AstaTech | D98461-0.25/G |

4-NITROTOLUENE-D7 |

84344-19-4 | 95% | 0.25g |

$453 | 2023-09-19 | |

| TRC | N572312-50mg |

4-Nitrotoluene-d7 |

84344-19-4 | 50mg |

$ 1453.00 | 2023-09-06 |

4-NITROTOLUENE-D7 関連文献

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

4-NITROTOLUENE-D7に関する追加情報

Introduction to 4-Nitrotoluene-D7 (CAS No: 84344-19-4)

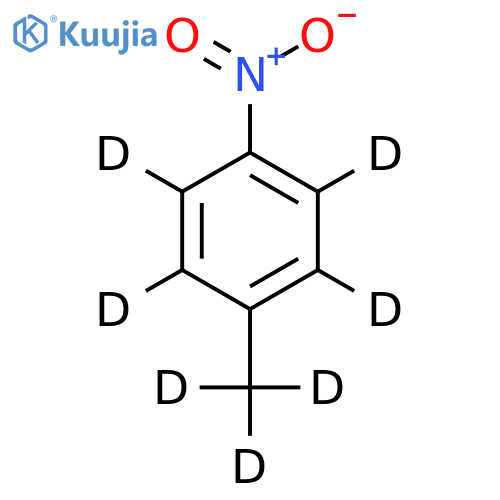

4-Nitrotoluene-D7 (CAS No: 84344-19-4) is a specialized compound that has gained significant attention in the field of chemical research and development. This compound is a derivative of toluene, with a nitro group (-NO2) attached to the para position of the benzene ring, and it is deuterated at seven positions, hence the name D7. The deuterium labeling makes this compound particularly valuable for applications in isotopic studies, such as tracing metabolic pathways and studying reaction mechanisms in organic chemistry.

The structure of 4-nitrotoluene-D7 consists of a benzene ring with a methyl group (-CH3) attached at one position and a nitro group (-NO2) at the para position. The deuterium atoms are strategically incorporated into the molecule, primarily in positions that are critical for reactivity or stability. This unique structure allows researchers to utilize D7-labeled compounds in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to track the movement and transformation of molecules within complex systems.

Recent advancements in isotopic labeling techniques have further enhanced the utility of D7-labeled compounds like 4-nitrotoluene-D7. For instance, studies have demonstrated that deuterium labeling can significantly improve the accuracy of metabolomics analyses by reducing background noise and enhancing signal-to-noise ratios in mass spectrometry data. This has led to more precise identification of metabolites and intermediates in biological systems, making D7-labeled compounds indispensable tools in modern biochemical research.

In addition to its role in basic research, D7-labeled compounds are increasingly being utilized in industrial applications. For example, the pharmaceutical industry has embraced isotopic labeling as a means to optimize drug development processes. By incorporating D7-labeled compounds into preclinical studies, researchers can gain deeper insights into drug metabolism, pharmacokinetics, and toxicity profiles, ultimately leading to safer and more effective therapeutic agents.

The synthesis of D7-labeled compounds, including 4-nitrotoluene-D7, typically involves multi-step chemical reactions that require precise control over reaction conditions to ensure high yields and purity. Recent breakthroughs in catalytic methods and green chemistry have made the production of these compounds more efficient and environmentally friendly. For instance, the use of palladium-catalyzed coupling reactions has enabled researchers to synthesize D7-labeled aromatic compounds with unprecedented efficiency.

Furthermore, the application of machine learning algorithms in chemical synthesis has revolutionized the way researchers design and optimize synthetic pathways for D7-labeled compounds. By analyzing vast amounts of chemical data, these algorithms can predict optimal reaction conditions, identify potential bottlenecks, and suggest alternative routes for synthesis. This integration of artificial intelligence with traditional chemistry has significantly accelerated the discovery and development of novel isotopic compounds like D7-labeled 4-nitrotoluene.

Another area where D7-labeled compounds have shown immense potential is in environmental science. Researchers are now using these compounds to study pollutant degradation pathways in natural ecosystems. For example, by introducing D7-labeled 4-nitrotoluene into contaminated soil samples, scientists can monitor its transformation into less harmful byproducts under various environmental conditions. This approach not only provides valuable insights into pollution remediation strategies but also helps assess the long-term impact of chemicals on ecosystems.

In conclusion, D7-labeled compounds, particularly 4-nitrotoluene-D7, represent a cutting-edge tool in contemporary chemical research. Their unique properties make them invaluable for advancing our understanding of complex chemical systems across diverse fields such as pharmacology, environmental science, and materials engineering. As research continues to uncover new applications for these compounds, their role in shaping future scientific discoveries will undoubtedly grow even more significant.

84344-19-4 (4-NITROTOLUENE-D7) 関連製品

- 3282-11-9(4,4''-Dinitro-p-terphenyl)

- 618-61-1(3-Methyl-5-nitroaniline)

- 10355-53-0(4-Nitro-p-terphenyl)

- 1211-40-1(4-Amino-4'-nitrobiphenyl)

- 1528-74-1(1-nitro-4-(4-nitrophenyl)benzene)

- 1432680-68-6(1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%))

- 1335042-01-7(N-Boc-(+/-)-3-aminopent-4-enal)

- 545355-20-2(4-(4-Chloro-2-methylphenoxy)butanohydrazide)

- 109317-74-0(Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI))

- 2059972-04-0(tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate)